D-saccharate potassium

Description

Historical Trajectories and Foundational Discoveries in D-saccharate Potassium Research

The journey of this compound research is intrinsically linked to the initial studies of its parent compound, saccharic acid. The first recorded mention of saccharic acid dates back to the period between 1790 and 1800. dictionary.com A pivotal moment in its history was the description of the oxidation of sugars like glucose with nitric acid by German chemist Heinrich Kiliani in 1925. wikipedia.orgacs.org This reaction proved to be a fundamental method for synthesizing saccharic acid.

Early research focused on the chemical properties and potential applications of saccharic acid and its salts. For instance, the sodium salt of saccharic acid was identified as an effective chelating agent, capable of binding with calcium and magnesium ions, which led to its use in detergents as a more environmentally friendly alternative to phosphates. wikipedia.orgacs.org The synthesis of the acid potassium salt was also a significant development, as it could be readily converted to other salts, such as the calcium salt, for further study. core.ac.uk

The foundational work of Emil Fischer, a Nobel laureate in chemistry, though not directly focused on this compound, laid the groundwork for understanding the stereochemistry of sugars and their derivatives. yale.edu His research on the structure of glucose and its isomers provided the essential framework for comprehending the spatial arrangement of atoms in molecules like D-saccharic acid. yale.edu

Contemporary Significance and Emerging Research Frontiers for this compound

In recent years, the scientific community has shown a renewed and growing interest in this compound and its parent acid, driven by their potential applications in diverse areas of research.

One of the key areas of contemporary research is its role as a precursor in the synthesis of other valuable compounds. For instance, salts of saccharic acid are used in dietary supplements as they can be converted to D-glucaro-1,4-lactone, an inhibitor of the enzyme β-glucuronidase. wikipedia.org This inhibitory activity has been the subject of studies investigating its potential biological effects. taylorandfrancis.com

The chelating properties of D-saccharate continue to be a significant area of investigation. Its ability to bind with metal ions makes it a subject of interest in studies related to ion transport and catalysis. Furthermore, its use as a buffer in enzymatic assays highlights its utility in biochemical research due to its pH-stabilizing capabilities.

Emerging research is also exploring the use of D-saccharate in the development of novel materials. It has been investigated as a monomer for the creation of polyhydroxypolyamides (PHPAs), also known as hydroxylated nylons. waikato.ac.nz The physical and chemical properties of these polymers can be tailored by selecting different diamines and diacid monomers, opening up possibilities for new materials with specific characteristics. waikato.ac.nz

Moreover, the development of more efficient and sustainable methods for producing D-glucaric acid and its salts is a major research frontier. acs.org This includes exploring alternative oxidation methods to the traditional nitric acid process, such as TEMPO-mediated oxidation, to improve yield and reduce environmental impact. acs.org The simple isolation of the monopotassium salt by controlling the pH is a key advantage in these newer processes. acs.org

Overview of Advanced Methodologies Employed in this compound Studies

A variety of sophisticated analytical techniques are employed to characterize and study this compound and its related compounds.

Chromatographic Techniques: High-Performance Liquid Chromatography (HPLC) and Ion Chromatography (IC) are instrumental in the analysis of D-saccharate and related oxidation products. waikato.ac.nz IC, in particular, has proven to be a versatile and straightforward method for studying reaction mixtures and purification processes, allowing for the detection of various anionic salt forms. waikato.ac.nz

Spectroscopic Methods: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of these compounds. core.ac.uk Both 1H and 13C NMR are used to investigate the equilibrium of aqueous D-glucaric acid and its lactones. core.ac.uk Infrared (IR) spectroscopy is also utilized to confirm the presence of specific functional groups.

Electrochemical Methods: Electrocatalytic oxidation is being explored as a method for the synthesis of D-glucaric acid from D-glucose (B1605176). uantwerpen.be These studies often involve the use of specialized electrochemical cells and techniques to monitor the reaction and optimize conditions for product formation. uantwerpen.be

Mass Spectrometry: Gas Chromatography-Mass Spectrometry (GC-MS) is another technique used for the analysis of reaction products and to assess the purity of the compounds. waikato.ac.nz

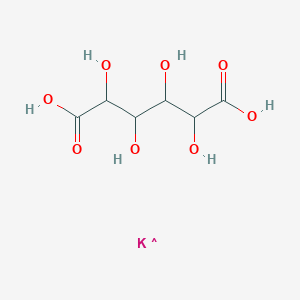

Structure

3D Structure of Parent

Properties

Molecular Formula |

C6H10KO8 |

|---|---|

Molecular Weight |

249.24 g/mol |

InChI |

InChI=1S/C6H10O8.K/c7-1(3(9)5(11)12)2(8)4(10)6(13)14;/h1-4,7-10H,(H,11,12)(H,13,14); |

InChI Key |

AHPUWJRVCCLSPB-UHFFFAOYSA-N |

Canonical SMILES |

C(C(C(C(=O)O)O)O)(C(C(=O)O)O)O.[K] |

Origin of Product |

United States |

Sophisticated Synthetic Methodologies and Chemical Derivatization of D Saccharate Potassium

Chemical Oxidation Pathways for D-saccharate Potassium Synthesis

The chemical oxidation of D-glucose (B1605176) represents the foundational method for producing D-saccharic acid, the precursor to this compound. This approach involves the oxidation of both the aldehyde and the primary alcohol functional groups of the glucose molecule.

Nitric Acid Oxidation of Glucose for this compound Production

The synthesis of D-saccharic acid via the nitric acid oxidation of D-glucose is a well-established method, first described by German chemist Heinrich Kiliani in 1925. wikipedia.org In this process, nitric acid serves as both the solvent and the oxidizing agent. blogspot.com The reaction converts the C1 aldehyde and the C6 primary alcohol of D-glucose into carboxylic acid groups, forming D-glucaric acid (also known as saccharic acid). wikipedia.orgaskfilo.com

The resulting D-glucaric acid is typically not readily crystallized directly from the reaction mixture. researchgate.net Therefore, a neutralization step is performed to facilitate its isolation. researchgate.net The addition of potassium hydroxide (B78521) (KOH) to the solution of D-glucaric acid leads to the formation of this compound. google.com Adjusting the pH to a range of 3.4 to 3.6 causes the monopotassium salt to crystallize out of the solution, allowing for its separation. google.comgoogle.com This method, however, is associated with moderate yields, often less than 50%, due to competing side reactions that produce byproducts such as gluconic, 5-ketogluconic, tartaric, and oxalic acids. researchgate.netnih.gov The reaction is also highly exothermic and can generate hazardous NOₓ gases. google.com

Optimization of Reaction Conditions for Enhanced this compound Yields

Efforts to improve the traditional nitric acid oxidation method have focused on optimizing reaction parameters to increase the yield and selectivity for this compound while minimizing the formation of unwanted byproducts. Research has shown that controlling variables such as temperature, reaction time, and the molar ratio of reactants is crucial.

Studies have demonstrated that maintaining the reaction temperature between 55°C and 90°C is preferable. google.com For instance, one process describes adding D-glucose to 50% to 70% nitric acid while controlling the temperature in this range. google.com Another approach involves oxidizing D-glucose with concentrated nitric acid at temperatures between 25°C and 40°C and pressures of 1 to 2 bar. researchgate.net The use of a computer-controlled reactor under an oxygen atmosphere has been explored to create a catalytic oxidation process where oxygen acts as the terminal oxidant, which can improve control over the reaction. researchgate.netnih.gov

Further enhancements include pre-treating the D-glucose with an alkaline solution (such as potassium hydroxide or ammonium (B1175870) hydroxide) before adding it to the nitric acid, which has been reported to result in surprisingly high yields. google.com Post-oxidation, advanced techniques like diffusion dialysis and nanofiltration have been employed to effectively remove residual nitric acid from the product. researchgate.netnih.gov

| Parameter | Condition | Effect on Yield/Process | Reference |

|---|---|---|---|

| Temperature | 55-90°C | Optimal range for controlling the reaction rate and minimizing degradation. | google.com |

| Nitric Acid Concentration | 50-70% | Effective concentration for oxidation. | google.com |

| Reactant Ratio (Glucose:HNO₃) | 1:3 to 1:8 (moles) | Impacts reaction efficiency and product yield. | google.com |

| Pre-treatment of Glucose | Addition of alkali metal hydroxide | Reported to significantly increase yields of D-saccharic acid. | google.com |

| Catalyst | Vanadium pentoxide | Can improve the conversion rate of glucose to glucaric acid. | researchgate.net |

| Post-reaction Purification | Nanofiltration | Aids in the removal of residual nitric acid from the product mixture. | researchgate.netnih.gov |

Chemoenzymatic and Biotechnological Routes to this compound and Related Glucarates

In response to the environmental and selectivity issues associated with nitric acid oxidation, chemoenzymatic and biotechnological methods for producing D-glucaric acid have gained significant interest. researchgate.netmit.edu These approaches are considered more environmentally friendly, avoiding harsh reaction conditions and costly catalysts. researchgate.netmit.edu

One prominent biosynthetic pathway has been constructed in recombinant Escherichia coli. mit.edunih.gov This synthetic pathway combines enzymes from different organisms to convert D-glucose into D-glucaric acid. nih.gov The key enzymes in this pathway include:

myo-inositol-1-phosphate synthase (Ino1) from Saccharomyces cerevisiae, which converts glucose-6-phosphate to myo-inositol-1-phosphate.

myo-inositol oxygenase (MIOX) from mice, which oxidizes myo-inositol. mit.edunih.gov

uronate dehydrogenase (Udh) from Pseudomonas syringae, which converts D-glucuronic acid into D-glucaric acid. nih.govmdpi.com

Researchers have focused on optimizing this pathway by addressing bottlenecks, such as the low activity of the MIOX enzyme. mit.edu Strategies to improve productivity include directed evolution of MIOX and fusing it with stabilizing protein tags. mit.edu Similar pathways have also been engineered in yeast strains like Saccharomyces cerevisiae. researchgate.netresearchgate.net These biological systems offer the potential for higher selectivity and yield compared to traditional chemical methods. nih.gov

Stereoselective Synthesis and Isolation of this compound Isomers

The stereochemistry of this compound is derived from its precursor, D-glucose. The synthesis of specific stereoisomers, therefore, relies on starting with the appropriate aldose. While the primary focus of large-scale synthesis is on the D-isomer from readily available D-glucose, the synthesis of other stereomers can be achieved by applying similar oxidation chemistry to other hexoses like D-mannose or D-galactose to produce their corresponding aldaric acids. google.com

The isolation and purification of this compound from reaction mixtures is a critical step. The conventional method involves crystallization of the monopotassium salt by adjusting the pH of the post-oxidation solution. google.comgoogle.com For achieving high purity, especially for analytical or pharmaceutical applications, further purification may be necessary. Techniques such as ion-exchange chromatography can be employed to separate the free D-glucaric acid from salt ions and other byproducts before neutralization. nih.govresearchgate.net A reported method for obtaining high-purity crystalline D-glucaric acid involves using an Amberlyst-15 (H+) exchange resin followed by azeotropic drying with acetonitrile (B52724) to prevent the formation of lactone derivatives that can occur at higher temperatures. nih.govresearchgate.net This pure D-glucaric acid can then be carefully neutralized to form high-purity this compound.

Novel Approaches for this compound Derivatization and Analog Generation

This compound and its parent acid are valuable precursors for synthesizing other compounds. The presence of multiple hydroxyl and two carboxyl functional groups allows for a wide range of chemical modifications.

One of the most significant derivatives is D-glucaro-1,4-lactone. Salts of saccharic acid, including this compound, can be converted to this lactone, which is an inhibitor of the enzyme β-glucuronidase. douglaslabs.com This conversion typically occurs in the body under acidic conditions, such as in the stomach. douglaslabs.com

Furthermore, D-glucaric acid is considered a "top value-added chemical from biomass" because it can serve as a building block for new polymers. blogspot.comnih.gov For example, it has been used to produce a hydroxylated nylon, which is presumed to be biodegradable. nih.gov The dicarboxylic acid structure of glucaric acid makes it a suitable monomer for producing polyesters and polyamides. blogspot.comnih.gov Derivatization reactions can be targeted at the hydroxyl groups to modify the properties of the resulting polymers or to create other specialized chemical intermediates. The potassium salt itself can be used in reactions to form other salts, such as calcium D-saccharate, by reacting it with a calcium salt like calcium chloride. procurementresource.comresearchgate.net

Fundamental Biochemical and Molecular Mechanisms of D Saccharate Potassium Action

Enzyme Interaction and Modulation by D-saccharate Potassium

This compound serves as a precursor to D-saccharo-1,4-lactone, which is recognized as a potent inhibitor of the enzyme β-glucuronidase (beta-glucuronidase). nih.gov In aqueous solutions, salts of D-saccharic acid can convert to D-saccharo-1,4-lactone, the active molecule responsible for the observed enzymatic inhibition. nih.gov The inhibitory action of saccharate solutions on β-glucuronidase has been a subject of scientific investigation for decades. scispace.comnih.gov

The inhibition of β-glucuronidase is significant because this enzyme catalyzes the hydrolysis of β-D-glucuronides. nih.govmdpi.com This process, known as de-glucuronidation, releases substances that were previously detoxified in the liver via glucuronidation. nih.govnih.gov By inhibiting this enzyme, D-saccharo-1,4-lactone helps to prevent the reversal of detoxification processes. The inhibition is reported to be competitive, meaning the inhibitor molecule binds to the active site of the enzyme, preventing the actual substrate from binding.

Initial studies reported that D-saccharo-1,4-lactone could completely inhibit the hydrolytic activity of human liver-derived β-glucuronidase at a concentration of 1 mM. nih.gov Further research has consistently identified it as a key inhibitor of this enzyme. nih.govcymitquimica.com

The mechanism of β-glucuronidase inhibition by this compound is attributable to its derivative, D-saccharo-1,4-lactone. nih.gov The catalytic action of β-glucuronidase involves cleaving the glycosidic bond of glucuronide conjugates. nih.gov This reaction proceeds through a transition state that has a degree of oxocarbenium ion character. nih.gov

Enzyme: β-glucuronidase

Inhibitor: D-saccharo-1,4-lactone (derived from this compound)

Mechanism: Competitive, transition-state analogue inhibition

Effect: Blocks the active site, preventing substrate hydrolysis

While the inhibitory effect of this compound's active form, D-saccharo-1,4-lactone, on β-glucuronidase is well-documented, its impact on other glycosidases and hydrolases is less extensively studied. Glycosyl hydrolases are a broad class of enzymes that catalyze the cleavage of glycosidic bonds, and their functions are critical in many biological processes. nih.gov The specificity of an inhibitor for a particular enzyme is a key aspect of its biochemical profile. Research has primarily focused on the β-glucuronidase inhibitory properties of D-saccharo-1,4-lactone due to its role in the glucuronidation/de-glucuronidation pathway. nih.govnih.gov Further investigation is required to fully characterize the selectivity of D-saccharo-1,4-lactone and determine its inhibitory potential against a wider range of related enzymes.

This compound's Involvement in Glucuronidation Pathways in vitro

Glucuronidation is a major Phase II detoxification pathway in which xenobiotics and endogenous compounds are conjugated with glucuronic acid to form more water-soluble glucuronides, facilitating their excretion. nih.govnih.gov The enzyme β-glucuronidase can reverse this process by hydrolyzing these conjugates. nih.gov

The involvement of this compound in glucuronidation pathways is primarily indirect, through the inhibition of β-glucuronidase by its active form, D-saccharo-1,4-lactone. By inhibiting β-glucuronidase, D-saccharo-1,4-lactone prevents the deconjugation of glucuronidated compounds. This action effectively enhances the net efficiency of the glucuronidation pathway by ensuring that conjugated toxins and metabolites remain in their excretable form. nih.govcymitquimica.com

Modulation of Cellular Biochemical Pathways by this compound in vitro

D-saccharic acid 1,4-lactone (DSL), the active derivative of this compound, has demonstrated antioxidant properties and an ability to modulate cellular pathways related to oxidative stress. researchgate.net Reactive oxygen species (ROS) are highly reactive molecules that, when produced in excess, can lead to cellular damage, a condition known as oxidative stress. nih.govmdpi.com

In a computational systems biology analysis, D-glucaric acid (the parent acid of D-saccharate) was shown to mitigate liver toxicity through several mechanisms, including the reduction of ROS production. nih.gov Experimental studies support these findings. For instance, D-saccharic acid 1,4-lactone is recognized for its detoxifying and antioxidant capabilities. researchgate.net Research has demonstrated that DSL can counteract the production of reactive oxygen species and disturbances in intracellular antioxidant systems in animal models of renal injury. researchgate.net By suppressing oxidative stress-related signaling pathways, DSL helps to protect cells from damage. researchgate.net The use of cellular models is a mainstream method for evaluating the antioxidant activity of various compounds, as it provides a biologically relevant environment to study their effects on ROS levels and cellular defense mechanisms. nih.govmdpi.com

| Compound | Observed Effect on ROS | Context | Reference |

| D-Glucaric Acid | Reduction in ROS production | Computational model of liver detoxification | nih.gov |

| D-saccharic acid 1,4-lactone | Amelioration of oxidative stress | In vivo model of renal injury | researchgate.net |

| D-saccharic acid 1,4-lactone | Known antioxidant properties | General scientific literature | researchgate.net |

Regulation of Cellular Apoptosis Mechanisms in vitro

D-saccharic acid, also known as D-glucaric acid, and its derivatives have been investigated for their ability to modulate cellular apoptosis in various in vitro models. Research indicates that these compounds can exert protective effects against apoptosis induced by oxidative stress and hyperglycemia.

A derivative, D-saccharic acid 1,4-lactone (DSL), has demonstrated a protective role against cytotoxicity and cell death in murine hepatocytes exposed to tertiary butyl hydroperoxide (TBHP), an inducer of oxidative stress. nih.gov In this model, TBHP exposure was found to disrupt the mitochondrial membrane potential and facilitate the release of cytochrome c into the cytosol, leading to cell death through mitochondria-dependent apoptotic pathways. nih.gov Treatment with DSL was shown to counteract these effects, preserving mitochondrial function and preventing the progression of apoptosis, likely due to its antioxidant properties. nih.gov

Furthermore, DSL has been shown to prevent hepatic apoptosis induced by sustained hyperglycemia. nih.gov In diabetic rat models, DSL administration was observed to inhibit both the extrinsic (death receptor-mediated) and intrinsic (mitochondria-mediated) pathways of apoptosis in liver cells. nih.gov This builds on earlier findings that DSL can ameliorate diabetes and oxidative stress by inhibiting apoptosis in pancreatic β-cells. nih.gov Computational systems biology analyses have also suggested that D-glucaric acid mitigates liver toxicity in part by reducing hepatic apoptosis. mdpi.com Additionally, studies have pointed to the ability of calcium D-glucarate, a salt of D-saccharic acid, to induce apoptosis in mouse skin cells exposed to carcinogens. mdpi.com

Complex Formation Dynamics of this compound with Metal Ions

D-saccharate, the anion of D-saccharic acid, is an effective chelating agent capable of forming complexes with various metal ions. This property is central to its chemical behavior in aqueous solutions and its interactions with other salts. The polyhydroxycarboxylate structure of D-saccharate allows it to bind metal ions, influencing their solubility and reactivity.

The interaction between D-saccharate and calcium ions (Ca²⁺) has been a particular subject of study. Molar conductivity measurements of aqueous solutions of calcium D-saccharate show a significant increase upon dilution, which is indicative of complex formation between the calcium and D-saccharate ions. nih.govnih.gov This chelation is a key factor in the thermodynamic and kinetic properties observed in solutions containing D-saccharate and metal ions.

Thermodynamics and Kinetics of Metal-D-saccharate Complexation

The complexation of D-saccharate with metal ions is governed by specific thermodynamic parameters. For the formation of a complex between calcium and D-saccharate ions in an aqueous solution, the process has been characterized electrochemically. The association is an exothermic process, as indicated by a negative change in enthalpy. nih.govnih.gov

Key thermodynamic values for the association of Calcium and D-saccharate ions at 25°C have been determined. nih.govnih.govnih.gov

| Thermodynamic Parameter | Value |

| Association Constant (Kassoc) | 1032 ± 80 |

| Standard Enthalpy of Association (ΔH°assoc) | -34 ± 6 kJ mol⁻¹ |

| Standard Entropy of Association (ΔS°assoc) | -55 ± 9 J mol⁻¹ K⁻¹ |

From a kinetic perspective, the equilibration of D-saccharate complexes in solution can be slow. Studies on supersaturated solutions of calcium D-saccharate, formed by cooling, indicate that the equilibria adjust slowly, a phenomenon observed through calcium activity measurements. nih.govnih.govnih.gov This slow equilibration is a critical factor in the role D-saccharate plays in stabilizing certain solutions.

Role of this compound in Stabilizing Supersaturated Solutions of Other Salts

A notable property of D-saccharate is its ability to stabilize supersaturated solutions of other sparingly soluble salts, particularly other calcium hydroxycarboxylates like calcium D-gluconate. nih.govnih.govnih.gov This phenomenon is observed when, for example, calcium D-gluconate is dissolved in an aqueous solution of potassium D-saccharate. The resulting solution becomes spontaneously supersaturated with respect to both calcium D-gluconate and calcium D-saccharate. nih.govnih.govnih.govfrontiersin.org

Despite calcium D-saccharate being less soluble than calcium D-gluconate, it is calcium D-saccharate that slowly precipitates from the solution, allowing the other salt to remain in a supersaturated state for an extended period. nih.govnih.gov The proposed mechanism for this stabilization involves a heat-induced shift in the distribution of calcium complexes. This shift, combined with the slow kinetics of equilibration upon cooling, allows the supersaturated state to be maintained. nih.govnih.govnih.govfrontiersin.org

Theoretical and Computational Chemistry of this compound Interactions

Theoretical and computational methods provide valuable insights into the molecular structure, reactivity, and interactions of this compound. These approaches, ranging from molecular mechanics to quantum chemical studies, help elucidate the conformational preferences and electronic properties that underpin its chemical behavior.

Molecular Docking and Dynamics Simulations of this compound-Enzyme Complexes

While specific molecular docking and dynamics simulations of this compound with enzymes are not extensively detailed in the reviewed literature, foundational computational work has been performed on the conformation of D-saccharic acid (D-glucaric acid), which is essential for such studies. Molecular modeling analyses, using tools like the MM3 molecular mechanics program, have been employed to evaluate the conformational distribution of D-glucaric acid. wsu.eduresearchgate.net

These computational studies, corroborated by X-ray diffraction, have shown that the lowest energy conformation of crystalline D-glucaric acid is a bent, or "sickle," structure. wsu.edu This conformation avoids destabilizing eclipsed interactions between its hydroxyl groups. wsu.edu Understanding the stable, low-energy conformations of the D-saccharate molecule is a critical first step for performing accurate molecular docking simulations, which predict the binding orientation of a ligand to a protein's active site, and for molecular dynamics simulations, which explore the dynamic behavior of the ligand-protein complex over time.

Quantum Chemical Studies on this compound Reactivity and Conformation

Quantum chemical methods, particularly Density Functional Theory (DFT), have been applied to study the structure and electronic properties of D-saccharic acid and its derivatives. researchgate.net DFT calculations, using functionals like B3LYP with basis sets such as 6-31+G(d,p), have been used to optimize the molecular geometry of D-saccharic acid. researchgate.net These studies have investigated its favored "sickle-like" conformation. researchgate.net To better simulate biological conditions, solvent effects have also been incorporated into these calculations using methods like the polarizable continuum model (PCM). researchgate.net

Similar DFT studies on the closely related D-glucuronic acid have provided insights into the factors governing conformational stability. acs.org These analyses show that intramolecular interactions, especially hydrogen bonding, play a major role in determining the stability order of different conformers. acs.org The most stable conformers are typically those that maximize the number of internal hydrogen bonds. acs.org Such quantum chemical investigations are crucial for understanding the intrinsic electronic structure of the D-saccharate molecule, which dictates its reactivity, interaction with metal ions, and hydrogen bonding capabilities.

Advanced Analytical and Bioanalytical Methodologies for D Saccharate Potassium Detection and Quantification

Chromatographic Techniques for D-saccharate Potassium Analysis

Chromatographic methods are fundamental in the separation and analysis of this compound and its related compounds. Gas chromatography and high-performance liquid chromatography, in particular, are powerful tools for these analyses.

Gas chromatography-mass spectrometry (GC-MS) is a highly effective technique for the analysis of this compound, although it necessitates a derivatization step to increase the volatility of the compound. restek.com Due to the polar nature of this compound, it is not directly suitable for GC analysis. restek.com The most common derivatization method is silylation, which involves replacing the active hydrogen atoms in the hydroxyl and carboxyl groups with a trimethylsilyl (B98337) (TMS) group. nih.govyoutube.com This process generates more volatile and thermally stable derivatives that are amenable to GC separation and subsequent mass spectrometric detection. restek.com

The derivatization process typically involves a two-step approach: oximation followed by silylation. restek.com Oximation helps to reduce the number of isomers and thus simplifies the resulting chromatogram. restek.com The silylation is then carried out using reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). youtube.com

| Parameter | Value |

| Derivatization Reagent | N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) |

| Pre-derivatization step | Methoximation |

| Incubation Temperature | 37°C |

| Incubation Time | 30 minutes for silylation |

This table outlines a typical derivatization protocol for the GC-MS analysis of saccharic acids.

Once derivatized, the sample is injected into the GC-MS system. The separation is typically achieved on a nonpolar or medium-polarity capillary column. The mass spectrometer then detects the separated compounds, providing both qualitative and quantitative information.

| Parameter | Value |

| Column | DB-5 silica (B1680970) capillary column (60 m × 0.25 mm × 0.25 μm) |

| Carrier Gas | Helium |

| Ionization Mode | Electron Impact (EI) at 70 eV |

| Ion Source Temperature | 230°C |

| Interface Temperature | 250°C |

This table presents typical GC-MS conditions for the analysis of derivatized carbohydrates. nih.gov

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of this compound and its derivatives, offering the advantage of analyzing the compound in its native form without the need for derivatization. It is frequently employed for purity assessment and quantification. youtube.com

One common approach for the analysis of this compound is ion-exchange chromatography. This technique separates ions and polar molecules based on their affinity to an ion exchanger. D-glucaric acid can be effectively separated from its potassium salt using a cation exchange resin, which exchanges the potassium ions for hydrogen ions. rsc.org

Reversed-phase HPLC with a C18 column is another widely used method. researchgate.net For enhanced detection and quantification, especially at low concentrations, a pre-column derivatization can be employed. For instance, derivatization with 1-phenyl-3-methyl-5-pyrazolone (PMP) allows for sensitive UV detection. mdpi.com The mobile phase composition, particularly the pH and the concentration of the organic modifier (e.g., acetonitrile), plays a crucial role in achieving optimal separation. mdpi.com

| Parameter | Value |

| Column | Zorbax Extend C18 |

| Mobile Phase A | 100 mM sodium phosphate (B84403) buffer (pH 8.0) |

| Mobile Phase B | Acetonitrile (B52724) |

| Detection | Diode-Array Detector (DAD) |

| Column Temperature | 25°C |

This table details optimized conditions for the HPLC-DAD analysis of PMP-derivatized sugars. mdpi.com

Capillary Electrophoresis (CE) is a high-resolution separation technique that can be applied to the analysis of this compound. CE separates ions based on their electrophoretic mobility in an electric field. wikipedia.org This method is known for its high efficiency, short analysis times, and minimal sample and reagent consumption. longdom.org

Capillary Zone Electrophoresis (CZE) is a fundamental mode of CE that is suitable for the analysis of charged species like the D-saccharate anion and the potassium cation. nih.govresearchgate.net The separation is achieved in a capillary filled with a background electrolyte. The choice of buffer composition and pH is critical for optimizing the separation.

For the analysis of neutral derivatives like the lactones of D-saccharic acid, Micellar Electrokinetic Chromatography (MEKC) can be employed. wikipedia.orgnih.gov In MEKC, a surfactant is added to the buffer above its critical micelle concentration, forming micelles that act as a pseudostationary phase. longdom.orgnih.gov Neutral analytes partition between the aqueous buffer and the micelles, allowing for their separation based on their hydrophobicity. wikipedia.orgnih.gov

| Parameter | Value |

| Technique | Capillary Zone Electrophoresis (CZE) |

| Capillary | Fused silica |

| Background Electrolyte | Phosphate buffer |

| Applied Voltage | 25 kV |

| Detection | UV at 210 nm |

This table provides typical parameters for the CZE analysis of small ions. mdpi.com

Spectroscopic Characterization of this compound in Research Settings

Spectroscopic techniques are indispensable for the structural elucidation and characterization of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary tools used for this purpose.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the molecular structure of this compound in solution. Both ¹H and ¹³C NMR are utilized to provide detailed information about the carbon-hydrogen framework of the molecule. nih.gov

¹H NMR spectra of potassium D-glucarate in D₂O reveal distinct signals for the non-hydroxyl protons along the carbon chain. researchgate.net Two-dimensional NMR techniques, such as Heteronuclear Multiple Bond Correlation (HMBC), are particularly useful for assigning the carbon and proton signals and for elucidating the connectivity within the molecule. nih.gov These studies have shown that in aqueous solutions, D-glucarate exists in equilibrium with its lactone forms. researchgate.net

| Nucleus | Chemical Shift (ppm) in D₂O |

| ¹H | δ = 4.00, 4.17, 4.39, 4.50 |

This table shows the characteristic ¹H NMR chemical shifts for the four chemically inequivalent protons of the glucarate (B1238325) anion in D₂O. researchgate.net

Mass Spectrometry (MS) is a highly sensitive analytical technique used for the identification and quantification of this compound. When coupled with a separation technique like liquid chromatography (LC-MS), it provides a powerful tool for analyzing complex mixtures.

Electrospray ionization (ESI) is a soft ionization technique commonly used for the analysis of polar molecules like this compound. nih.govnih.gov In the negative ion mode, the deprotonated molecule [M-H]⁻ is typically observed. High-resolution mass spectrometry can provide the accurate mass of the ion, which aids in confirming its elemental composition.

Tandem mass spectrometry (MS/MS) is used to obtain structural information through fragmentation of the precursor ion. nih.gov The resulting fragmentation pattern is characteristic of the molecule and can be used for its identification. For quantitative analysis, LC-MS/MS is often performed in the multiple reaction monitoring (MRM) mode, which offers high selectivity and sensitivity. nih.gov

| Technique | Ionization Mode | Precursor Ion (m/z) | Key Application |

| LC-MS/MS | Negative ESI | [M-H]⁻ | Quantification in biological samples |

| High-Resolution MS | Negative ESI | [M-H]⁻ | Accurate mass measurement and formula confirmation |

This table summarizes the mass spectrometry approaches for the analysis of this compound.

Electrochemical and Biosensor Approaches for this compound Measurement

While specific electrochemical sensors and biosensors for the direct measurement of this compound are still an emerging area of research, the principles underlying these technologies suggest their potential applicability. The development of such sensors would offer rapid, real-time analysis, which is a significant advantage over traditional chromatographic methods.

Electrochemical approaches could be leveraged for the detection of D-saccharate based on its oxidation or reduction at an electrode surface. Electrocatalytic oxidation, for instance, is a method being explored for the synthesis of D-glucaric acid from D-glucose (B1605176). This principle could theoretically be adapted for a sensor where the current generated from the electro-oxidation of D-saccharate is proportional to its concentration. The development of such a sensor would require the identification of a suitable electrocatalyst that is both sensitive and selective for D-saccharate.

Biosensors represent another promising avenue for this compound measurement. These devices couple a biological recognition element, such as an enzyme, with a transducer to produce a measurable signal. For D-saccharate, a potential biosensor could utilize an enzyme that specifically interacts with the D-saccharate anion. For example, a dehydrogenase enzyme specific to D-saccharate could be immobilized on an electrode. The enzymatic reaction would produce a change in current, potential, or impedance, which could then be correlated to the D-saccharate concentration. While biosensors for other organic acids and sugars, like glucose, are well-established, the development of a D-saccharate-specific biosensor would depend on the availability and stability of a suitable recognition element.

The table below outlines potential components and principles for the future development of electrochemical and biosensor systems for this compound.

| Sensor Type | Potential Recognition Element | Transduction Principle | Potential Advantages |

| Electrochemical Sensor | Novel electrocatalytic material | Amperometry, Voltammetry | High sensitivity, rapid response |

| Enzyme-Based Biosensor | D-saccharate specific dehydrogenase/oxidase | Amperometry, Potentiometry | High selectivity, potential for miniaturization |

| Affinity-Based Biosensor | Aptamer or antibody for D-saccharate | Optical, Piezoelectric | High specificity, label-free detection possibilities |

Development of Novel Analytical Assays for this compound Metabolites

The analysis of this compound metabolites is essential for understanding its metabolic fate and biological activity. Novel analytical assays are being developed to improve upon existing methods, focusing on enhanced sensitivity, specificity, and throughput.

One area of development is in enzymatic assays. A microanalytical method has been developed for the determination of urinary D-glucaric acid, a key related compound. This method is based on the inhibition of β-glucuronidase by 1,4-D-glucarolactone, a derivative of D-glucaric acid. researchgate.net The use of purified β-glucuronidase makes this method suitable for high-throughput analysis using centrifugal analyzers. researchgate.net

Fluorometric methods also offer high sensitivity for the detection of D-glucaric acid. One such method involves the oxidation of D-glucaric acid to glyoxylic acid, which then reacts with 4'-hydrazino-2-stilbazole to produce a highly fluorescent product. jst.go.jp This approach has been successfully applied to determine D-glucaric acid levels in serum. jst.go.jp

Chromatographic techniques remain a cornerstone for the analysis of D-saccharate and its metabolites. High-Performance Liquid Chromatography (HPLC) is widely used for the quantification of D-glucaric acid and D-glucuronic acid. nih.govdocumentsdelivered.com To enhance the separation and detection of these compounds, researchers are exploring different chromatographic columns and detection methods. For instance, a combination of SB-Aq and amino chromatographic columns has been used for the qualitative and quantitative analysis of a mixture of glucose-series acids and lactones, including glucaric acid, glucuronic acid, and glucaric acid 1,4-lactone. google.com

Mass spectrometry, particularly when coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS), provides high specificity and sensitivity for the identification and quantification of D-saccharate metabolites. These hyphenated techniques allow for the detailed structural elucidation of metabolites present in complex biological samples.

The following table summarizes some of the advanced analytical assays used for D-saccharate and its related compounds.

| Analytical Technique | Target Analyte(s) | Principle | Sample Type(s) |

| Enzymatic Assay | D-Glucaric Acid | Inhibition of β-glucuronidase by 1,4-D-glucarolactone | Urine |

| Fluorometric Method | D-Glucaric Acid | Condensation of a derivative with a fluorescent label | Serum |

| HPLC | D-Glucaric Acid, D-Glucuronic Acid | Chromatographic separation with UV or other detectors | Urine, Biological Fluids |

| GC-MS | D-Saccharate and related products | Separation of volatile derivatives followed by mass analysis | Various |

| LC-MS | Broad range of metabolites | Chromatographic separation coupled with mass spectrometry | Biological extracts |

The ongoing development of these novel analytical assays is critical for advancing our understanding of the biochemical roles of this compound and for its application in various fields.

Pre Clinical Research on D Saccharate Potassium: Mechanistic Explorations in Controlled in Vitro and Animal Models

In vitro Cell Culture Models for Investigating D-saccharate Potassium Effects

In vitro cell culture models serve as a foundational tool in pre-clinical research, offering a controlled environment to dissect the cellular and molecular mechanisms of compounds like this compound. These systems, ranging from two-dimensional (2D) monolayers to more complex three-dimensional (3D) cultures, allow for the detailed investigation of a compound's effects on specific cell types and pathways, providing crucial data before moving to more complex in vivo studies.

Studies on this compound in Hepatocyte Models for Liver Function

Hepatocytes, the primary functional cells of the liver, are central to metabolism, detoxification, and protein synthesis. nih.gov In vitro models using hepatocytes are therefore critical for evaluating the potential effects of compounds on liver function. This compound, a salt of D-glucaric acid, has been investigated for its role in supporting liver detoxification processes. Computational systems biology analyses have suggested that D-glucaric acid and its derivatives can positively influence liver health by mitigating liver toxicity through several molecular pathways. mdpi.com These include reducing the production of reactive oxygen species (ROS), decreasing the deconjugation of glucuronides, and inhibiting hepatocyte apoptosis. mdpi.com

The process of glucuronidation is a major pathway in the liver for detoxifying and eliminating toxins. mdpi.com Toxins are conjugated with glucuronic acid to form glucuronide conjugates, which are then excreted. mdpi.com However, the enzyme β-glucuronidase can reverse this process through deglucuronidation, leading to the reabsorption of toxins and increased liver toxicity. mdpi.com D-saccharic acid-1,4-lactone (DSL), a derivative of D-glucaric acid, is a known inhibitor of β-glucuronidase. By inhibiting this enzyme, this compound can theoretically enhance the net elimination of toxins.

Table 1: Investigated Molecular Pathways of D-glucaric Acid Metabolites in Hepatocyte Models

| Pathway | Investigated Effect | Potential Outcome for Liver Function |

|---|---|---|

| ROS Production | Reduction in reactive oxygen species. | Decreased oxidative stress and cellular damage. |

| Deconjugation | Inhibition of β-glucuronidase, reducing glucuronide deconjugation. | Enhanced toxin elimination and reduced reabsorption. |

| Apoptosis | Downregulation of hepatocyte apoptosis. | Preservation of liver cell integrity and function. |

Investigations into this compound's Influence on Specific Cell Lines (e.g., non-cancer, non-human)

While direct studies on this compound's effects on specific non-cancer, non-human cell lines are not extensively detailed in the provided search results, the broader context of in vitro research highlights the importance of using such models. Research on other potassium compounds, such as potassium cyanide, has utilized animal-derived cell lines to investigate mechanisms of toxicity and cellular response. nih.gov The use of non-cancerous cell lines is crucial to differentiate between general cytotoxicity and cancer-specific effects of a compound. nih.gov For instance, studies on various natural compounds have shown dose-dependent cytotoxic effects on both cancerous and non-cancerous cell lines, emphasizing the need for appropriate controls in pre-clinical evaluations. nih.gov Future in vitro studies on this compound could benefit from employing a panel of non-cancerous cell lines from different species to establish a comprehensive understanding of its cellular effects beyond the liver.

Animal Model Studies Focusing on this compound's Biochemical Impact

Animal models provide a systemic context to evaluate the biochemical and physiological effects of a compound, bridging the gap between in vitro findings and potential human applications.

Influence of this compound on Endogenous Metabolite Profiles in Animal Systems

Hepatic and Renal Processing of this compound in Animal Models

The liver and kidneys are the primary organs responsible for the metabolism and excretion of xenobiotics and endogenous compounds. Animal models are invaluable for understanding how substances like this compound are processed by these organs. Studies in rats have shown that dietary potassium levels can alter the renal handling of other substances, such as lithium, by affecting its reabsorption and efflux from tissues. nih.gov This suggests that the potassium component of this compound could influence renal transport mechanisms. The saccharate moiety, being a derivative of D-glucaric acid, is expected to be involved in the glucuronidation pathway in the liver. Animal models of chronic kidney disease have highlighted the intricate relationship between gut microbiota, hepatic metabolism, and renal function, where alterations in one can significantly impact the others. mdpi.com

Table 2: Summary of Key Findings on Potassium's Influence in Animal Models

| Animal Model | Key Finding | Implication for this compound |

|---|---|---|

| Rats | Dietary potassium affects the renal handling and tissue distribution of lithium. nih.gov | The potassium component may influence the renal clearance and tissue distribution of the saccharate moiety or other co-administered substances. |

This compound's Role in Modulating Microbiome-Host Interactions in Animal Systems

Furthermore, compounds that undergo hepatic glucuronidation can interact with the gut microbiome. The gut microbiota produces β-glucuronidase, which can deconjugate glucuronidated compounds excreted in the bile, allowing for their reabsorption. This enterohepatic circulation can prolong the presence and activity of certain compounds. Given that D-saccharate is related to an inhibitor of β-glucuronidase, it could potentially modulate the activity of this microbial enzyme, thereby influencing the metabolism and systemic exposure of other compounds that undergo glucuronidation. This interaction highlights a potential mechanism by which this compound could indirectly influence host physiology through its effects on the gut microbiome. The interplay between diet, the gut microbiota, and host metabolism is complex, with microbial metabolites like short-chain fatty acids (SCFAs) playing significant roles in host signaling pathways. nih.gov

Mechanistic Studies on Specific Enzyme Activities in Animal Models Administered this compound

Pre-clinical research in animal models has focused on the enzymatic inhibitory properties of this compound and its related salts, such as potassium hydrogen D-glucarate. These investigations have primarily centered on the enzyme β-glucuronidase, which plays a significant role in the metabolism and detoxification of various endogenous and exogenous compounds.

The working hypothesis in these studies is that this compound, upon administration, is converted to D-glucaro-1,4-lactone, which is a potent inhibitor of β-glucuronidase. nih.gov Inhibition of this enzyme is thought to have protective effects by preventing the deconjugation of glucuronidated toxic substances in the liver and other tissues. nih.gov A computational systems biology approach has suggested that D-glucaric acid, the metabolite of its potassium salt, can mitigate liver toxicity by inhibiting the β-glucuronidase enzyme, which in turn reduces the re-absorption of toxins in hepatocytes. nih.gov

In a study involving male F344 rats with azoxymethane (AOM)-induced colon carcinogenesis, the administration of potassium hydrogen D-glucarate was observed to ameliorate the overexpression of the β-glucuronidase gene in colon carcinomas. nih.gov This effect is believed to be a key mechanism behind its observed anti-carcinogenic properties. nih.gov Furthermore, studies with dietary calcium D-glucarate in various mouse strains have shown that it acts as an in vivo β-glucuronidase inhibitor, reducing the steady-state level of the enzyme. nih.gov

The following table summarizes the key findings related to the enzymatic activity of this compound and its related compounds in animal models.

| Animal Model | Compound Administered | Enzyme Studied | Observed Effect on Enzyme Activity |

| Male F344 rats | Potassium hydrogen D-glucarate | β-glucuronidase | Amelioration of overexpression in colon carcinomas nih.gov |

| A/He and SENCAR mice | Calcium D-glucarate | β-glucuronidase | Reduction of steady-state enzyme levels nih.gov |

Assessment of this compound in Animal Models of Induced Biochemical Perturbations

The therapeutic potential of this compound and its related salts has been evaluated in several animal models where biochemical perturbations are chemically induced to mimic disease states, particularly carcinogenesis. These studies provide insights into the compound's ability to counteract the pathological processes initiated by specific chemical carcinogens.

In a key study, the effect of potassium hydrogen D-glucarate was investigated in a rat model of colon cancer induced by azoxymethane (AOM). The results demonstrated that post-initiation treatment with potassium hydrogen D-glucarate significantly inhibited the development of colon tumors. Specifically, both the incidence and multiplicity of tumors were reduced by approximately 60% in the group receiving the compound compared to the control group. nih.gov This study suggests a protective role for potassium hydrogen D-glucarate in the context of chemically induced colon carcinogenesis. nih.gov

Similarly, dietary administration of calcium D-glucarate has been shown to reduce the sensitivity of certain mouse strains to chemical carcinogenesis. For instance, in A/He mice, dietary calcium D-glucarate was found to inhibit the induction of pulmonary adenomas by benzo[a]pyrene. nih.gov Further research in A/J mice with benzo[a]pyrene-induced lung tumorigenesis indicated that calcium D-glucarate suppresses cell proliferation and chronic inflammation. researchgate.netnih.gov These effects are thought to be mediated, at least in part, through the inhibition of β-glucuronidase. researchgate.net

The table below presents a summary of the findings from studies assessing this compound and related compounds in animal models of induced biochemical perturbations.

| Animal Model | Inducing Agent | Compound Assessed | Key Findings |

| Male F344 rats | Azoxymethane (AOM) | Potassium hydrogen D-glucarate | Reduced tumor incidence and multiplicity by ~60% nih.gov |

| A/He mice | Benzo[a]pyrene | Calcium D-glucarate | Inhibition of pulmonary adenoma induction nih.gov |

| A/J mice | Benzo[a]pyrene | Calcium D-glucarate | Suppression of cell proliferation and chronic inflammation researchgate.netnih.gov |

Biotechnological and Industrial Applications of D Saccharate Potassium Non Human & Non Toxicological

D-saccharate Potassium in Industrial Biocatalysis and Chemical Synthesis

This compound, also known as potassium hydrogen D-glucarate, serves as a versatile compound in industrial chemistry and biocatalysis. americanelements.com Its utility stems from its unique chemical structure, which allows it to act as a valuable precursor and reagent in various synthetic processes. americanelements.com

One of the primary applications of this compound is as a precursor in the synthesis of other valuable chemical compounds. For instance, salts of D-saccharic acid are key starting materials for producing D-glucaro-1,4-lactone, a notable inhibitor of the enzyme β-glucuronidase. The production of D-saccharic acid itself, often recovered as its potassium salt, is a well-established industrial process involving the nitric acid oxidation of carbohydrates like d-glucose (B1605176) or starch. google.comgoogle.com Research has focused on optimizing this oxidation process to achieve high yields of potassium acid saccharate, with some methods reporting yields of up to 68.4% of the theoretical maximum. google.com

In the realm of biocatalysis, this compound's properties as a chelating agent and a pH-stabilizing buffer are significant. Its ability to bind with metal ions makes it a subject of interest in studies related to ion transport and catalysis. Furthermore, its capacity to maintain a stable pH makes it a useful buffer in various enzymatic assays, ensuring optimal conditions for enzyme activity. The biotechnological production of D-glucaric acid is also an area of active research, with microorganisms like E. coli being engineered to produce the acid from biomass, which can then be isolated as its potassium salt. researchgate.net

Table 1: Synthesis Yields of Potassium Acid Saccharate from D-glucose Oxidation

| Oxidizing Agent | Substrate | Catalyst | Reported Yield (% of Theoretical) |

| Nitric Acid | d-glucose | None | 43.6 - 44.6% |

| Nitric Acid | d-glucose | None | 68.4% |

| Nitric Acid | Rice Starch | None | 23 - 25% |

Role of this compound in Material Science and Polymer Chemistry

The application of this compound extends into material science and polymer chemistry, where it functions as a building block for novel materials. Its use in the resin and plastic industry has been noted as an important application. google.com The compound serves as a precursor for synthesizing nanoparticles and is also used to stabilize colloidal systems, which are critical in the formulation of various advanced materials.

Recent research has explored the creation of new coordination polymers and frameworks using D-saccharate. For example, two distinct chiral potassium(I) complexes based on D-saccharic acid have been synthesized: [K(Hsac)]n and [K2(sac)]n. researchgate.net These complexes form three-dimensional (3D) frameworks with unique structural topologies. researchgate.net The [K2(sac)]n complex, in particular, was found to improve the electrochemical properties of nickel hydroxide (B78521) electrodes when added to the electrolyte, suggesting potential applications in energy storage or electrochemical sensing. researchgate.net D-saccharic acid and its salts are also identified as building blocks for hydroxylated nylons, a class of polymers whose physical and chemical properties can be customized by selecting different monomers.

Applications of this compound in Agricultural and Plant Science Research

In agricultural science, this compound is investigated for its potential to enhance plant growth and metabolic functions, primarily through its role as a source of the essential macronutrient potassium.

Potassium is a vital nutrient for plant growth and development, but its availability in the soil can be limited. umn.edu The saccharate component of this compound can function as a chelating agent, potentially improving the stability and availability of other essential nutrients. Research on the related compound, calcium D-saccharate, shows it acts as a stabilizer in supersaturated solutions of other calcium salts by forming complexes. acs.org This suggests that the D-saccharate anion could similarly form complexes with various mineral nutrients in a soil or hydroponic solution, helping to keep them in a form that is accessible to plants.

Furthermore, the compound directly supplies potassium, an essential element that plays a critical role in mitigating the severity of plant diseases by promoting robust root system development and accelerating maturation. mdpi.com By providing a soluble source of potassium, this compound can help ensure this crucial nutrient is available for uptake by the plant's root system.

The potassium supplied by this compound has a profound influence on numerous plant metabolic processes. mdpi.com As one of the three primary macronutrients, potassium is indispensable for plant physiology. umn.edu

Key metabolic functions influenced by potassium include:

Enzyme Activation : Potassium activates over 60 different enzymes that are crucial for plant metabolism, including those involved in protein synthesis and carbohydrate metabolism. umn.edumdpi.comfrontiersin.org

Photosynthesis and Carbohydrate Metabolism : Potassium regulates the opening and closing of stomata, which controls carbon dioxide uptake for photosynthesis. umn.edu It also plays a critical role in the transport of sugars (photosynthates) from the leaves to other parts of the plant, such as roots and fruits, a process essential for growth and yield. frontiersin.orgnih.gov Applying potassium fertilizers can increase the soluble sugar content in fruits. mdpi.com

Nitrogen Metabolism : There is a significant interaction between potassium and nitrogen metabolism. Adequate potassium levels can affect the uptake, transport, and utilization of nitrate (B79036), a primary source of nitrogen for plants. frontiersin.org

Stress Resistance : Potassium is essential for maintaining turgor pressure in plant cells, which reduces water loss and wilting, thereby improving drought resistance. umn.edumdpi.com It helps plants adapt to water deficits and other abiotic stresses. mdpi.com

Table 2: Key Roles of Potassium in Plant Metabolic Processes

| Metabolic Process | Specific Function of Potassium | Reference |

| Enzyme Activation | Acts as a cofactor for enzymes involved in protein and carbohydrate synthesis. | umn.edufrontiersin.org |

| Photosynthesis | Regulates stomatal opening for CO2 uptake; involved in ATP production. | umn.edu |

| Nutrient Transport | Facilitates the movement of water, nutrients, and carbohydrates within the plant. | umn.edunih.gov |

| Stress Response | Maintains osmotic balance and turgor pressure, enhancing drought tolerance. | mdpi.com |

| Nitrogen Metabolism | Influences the uptake and distribution of nitrate from roots to leaves. | frontiersin.org |

Emerging Research Directions and Future Challenges for D Saccharate Potassium Studies

Integration of Multi-Omics Data in D-saccharate Potassium Research

The convergence of genomics, transcriptomics, proteomics, and metabolomics—collectively known as multi-omics—offers a powerful paradigm for understanding the systemic effects of this compound. An integrated analysis of these datasets can provide a comprehensive view of the molecular changes induced by this compound, moving beyond single-endpoint measurements. nih.govnih.govmdpi.com This approach has the potential to uncover novel biomarkers of exposure and effect, delineate its mechanism of action, and identify genetic variations that may influence individual responses.

For instance, transcriptomic analysis can reveal changes in gene expression in response to this compound, while proteomics can identify corresponding alterations in protein levels and post-translational modifications. Metabolomics can then capture the downstream functional consequences by profiling changes in small-molecule metabolites. The challenge and opportunity lie in integrating these diverse data types to construct predictive models of the biological pathways modulated by this compound. nih.govmdpi.com

Table 1: Potential Applications of Multi-Omics in this compound Research

| Omics Field | Research Question | Potential Outcome |

|---|---|---|

| Genomics | Are there genetic polymorphisms influencing D-saccharate metabolism or efficacy? | Identification of genetic markers for personalized applications. |

| Transcriptomics | Which genes are up- or down-regulated in response to this compound? | Elucidation of signaling pathways and regulatory networks. nih.gov |

| Proteomics | How does this compound affect protein expression and modification? | Identification of direct protein targets and downstream effectors. |

| Metabolomics | What are the changes in the cellular metabolic profile following exposure? | Understanding of the compound's impact on metabolic homeostasis. nih.gov |

Development of Advanced in vitro and Organ-on-a-Chip Models for this compound Studies

To bridge the gap between traditional two-dimensional (2D) cell cultures and in vivo systems, researchers are increasingly turning to advanced in vitro models. nih.gov Three-dimensional (3D) cell cultures, such as spheroids and organoids, offer more physiologically relevant environments by mimicking the cell-cell and cell-matrix interactions found in tissues. nih.gov

A particularly promising technology is the organ-on-a-chip (OOC), a microfluidic device that recapitulates the key functional units of human organs. nih.govnih.govmdpi.com These micro-engineered systems allow for the precise control of the cellular microenvironment and can simulate organ-level functions and tissue-tissue interfaces. nih.govresearchgate.net For this compound research, OOC models of the liver, kidney, or intestine could provide invaluable insights into its metabolism, transport, and potential effects on organ function with high fidelity. mdpi.com These models enable real-time monitoring and mechanistic studies that are often challenging in whole-animal models. nih.govnih.gov

Table 2: Comparison of In Vitro Models for this compound Research

| Model Type | Key Features | Advantages for D-saccharate Studies | Limitations |

|---|---|---|---|

| 2D Cell Culture | Cells grown in a monolayer on a flat surface. | High-throughput screening, cost-effective. | Lacks physiological relevance, poor predictive power. |

| 3D Organoids | Self-organizing 3D cell aggregates that mimic organ structure. nih.gov | Better mimics tissue architecture and cell interactions. nih.gov | Can have a necrotic core, variability between batches. |

| Organ-on-a-Chip | Microfluidic culture device simulating organ functions. nih.govmdpi.com | Allows for perfusion, mechanical cues, and multi-organ interaction. nih.gov | Technically complex, lower throughput than 2D models. |

Exploration of Novel Biochemical and Enzymatic Pathways Influenced by this compound

A key area of emerging research is the discovery of novel metabolic and signaling pathways involving this compound. As a derivative of D-glucaric acid, it is situated within the broader context of carbohydrate metabolism. mdpi.comnih.govillinois.edu Current research is focused on identifying and characterizing enzymes that may act upon D-saccharate or whose activities are modulated by its presence. The discovery of such enzymes could reveal new catabolic or anabolic routes and expand our understanding of carbohydrate biochemistry. mdpi.comillinois.edu

Furthermore, studies are exploring the conversion of D-saccharic acid and its salts into other valuable chemical compounds. For example, research has demonstrated the hydrodeoxygenation of D-glucaric acid (derived from its potassium salt) to produce adipic acid derivatives, highlighting its potential as a sustainable chemical precursor. researchgate.net Investigating the influence of this compound on known enzymatic pathways, such as those involved in detoxification or cellular signaling, is another promising avenue. Its ability to chelate metal ions also suggests a potential role in modulating the activity of metalloenzymes.

Challenges in this compound Research and Prospects for Interdisciplinary Collaboration

Despite the promising research directions, several challenges remain in the study of this compound. A primary hurdle is the complexity of potassium homeostasis in biological systems, making it difficult to isolate the specific effects of the D-saccharate anion from those of the potassium cation. researchgate.netmdpi.com There is also a need for more sophisticated analytical methods to accurately track the compound and its metabolites in complex biological matrices.

Overcoming these challenges will necessitate a highly interdisciplinary approach. Collaboration among various experts is crucial for advancing the field.

Chemists are needed to synthesize pure compounds and develop novel analytical techniques.

Biochemists and Molecular Biologists can elucidate the enzymatic pathways and mechanisms of action. nih.gov

Bioengineers are essential for designing and fabricating advanced in vitro models like organs-on-a-chip. mdpi.com

Computational Biologists and Data Scientists are required to integrate and interpret large multi-omics datasets. nih.govmdpi.com

By fostering these collaborations, the scientific community can accelerate the pace of discovery and fully uncover the biochemical significance of this compound.

Q & A

Q. What established methods are recommended for synthesizing D-saccharate potassium in laboratory settings?

this compound is typically synthesized via acid-base neutralization. A common approach involves reacting D-saccharic acid with potassium hydroxide (KOH) in aqueous conditions, followed by crystallization and purification through filtration and drying . Key considerations include stoichiometric ratios, pH control during neutralization, and temperature optimization to maximize yield. Post-synthesis characterization via spectroscopic methods (e.g., IR, NMR) and elemental analysis is critical to confirm structural integrity .

Q. Which analytical techniques are most effective for characterizing the purity and structural properties of this compound?

High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are preferred for assessing purity, while spectroscopic methods like IR and NMR confirm functional groups and molecular structure . X-ray diffraction (XRD) can elucidate crystallinity, and thermogravimetric analysis (TGA) evaluates thermal stability. Ensure reproducibility by documenting instrument parameters (e.g., column type, detector settings) and validating results against certified reference materials .

Q. What are the primary research applications of this compound in biochemical and materials science studies?

this compound acts as a chelating agent for metal ions, facilitating studies on ion transport and catalysis . It is also used as a buffer in enzymatic assays due to its pH-stabilizing properties. In materials science, it serves as a precursor for synthesizing nanoparticles and stabilizing colloidal systems. Document reaction conditions (e.g., molar ratios, temperature) to enable replication .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported stability data for this compound under varying experimental conditions?

Conflicting stability data often arise from differences in storage conditions (e.g., humidity, temperature) or analytical protocols. To address this, conduct systematic stability studies under controlled environments (e.g., ICH guidelines for pharmaceuticals) and employ statistical tools (e.g., ANOVA) to identify significant variables . Cross-validate results using multiple techniques (e.g., TGA for thermal degradation, HPLC for hydrolytic stability) .

Q. What experimental design considerations are critical when using this compound as a chelating agent in metal ion studies?

Optimize chelation efficiency by screening pH-dependent binding constants (e.g., potentiometric titrations) and varying ligand-to-metal ratios . Control for ionic strength and competing ions (e.g., Na⁺, Ca²⁺) that may interfere with complexation. Use spectroscopic methods (e.g., UV-Vis, EPR) to monitor real-time interactions and validate findings with computational modeling (e.g., DFT calculations) .

Q. What strategies are recommended for integrating conflicting findings from studies on this compound’s biological interactions?

Perform a systematic review with strict inclusion criteria (e.g., study design, sample size) and assess methodological quality using tools like the Newcastle-Ottawa Scale . Meta-analyses can quantify effect sizes and heterogeneity (e.g., I² statistic), while subgroup analyses (e.g., by cell type or exposure duration) may reconcile discrepancies . Transparently report limitations, such as variability in assay protocols or incomplete mechanistic data .

Q. How can researchers ensure FAIR (Findable, Accessible, Interoperable, Reusable) compliance when publishing data on this compound?

Deposit datasets in repositories like PubChem or Zenodo with standardized metadata (e.g., CAS number, synthesis protocols). Use interoperable formats (e.g., .csv for spectral data) and adhere to IUPAC nomenclature for chemical identifiers. Cite prior studies comprehensively to enhance traceability .

Methodological Best Practices

- Reproducibility : Document all experimental parameters (e.g., reagent sources, equipment calibration) and include negative controls .

- Statistical Rigor : Justify sample sizes via power analysis and report confidence intervals for key measurements .

- Ethical Compliance : Follow institutional guidelines for toxicity testing, especially in biological studies, and disclose conflicts of interest .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.